KCNAB2 Human Pre-designed siRNA Set A

Description

Properties

IUPAC Name |

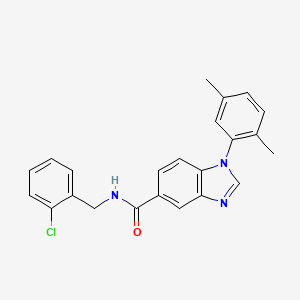

N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O/c1-15-7-8-16(2)22(11-15)27-14-26-20-12-17(9-10-21(20)27)23(28)25-13-18-5-3-4-6-19(18)24/h3-12,14H,13H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSLEMCYYGEGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504588-00-4 | |

| Record name | N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

KCNAB2: A Multifaceted Regulator of Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The KCNAB2 gene, encoding the potassium voltage-gated channel subfamily A regulatory beta subunit 2 (Kvβ2), is a critical modulator of neuronal excitability. As an auxiliary subunit of Kv1 channel complexes, Kvβ2 plays a multifaceted role that extends beyond simple channel modulation, encompassing regulation of channel trafficking, gating kinetics, and even enzymatic activity. This technical guide provides a comprehensive overview of the core functions of KCNAB2, detailing its impact on neuronal signaling, presenting quantitative data on its effects, outlining key experimental protocols for its study, and visualizing its functional relationships through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, ion channel biology, and drug development.

Core Functions of KCNAB2 (Kvβ2) in Neuronal Excitability

Voltage-gated potassium (Kv) channels are fundamental to regulating neuronal excitability, neurotransmitter release, and action potential waveform.[1] The KCNAB2 gene product, Kvβ2, is an auxiliary subunit that associates with the pore-forming alpha subunits of the Kv1 family (e.g., Kv1.1, Kv1.2, Kv1.4).[2][3] This interaction is a key determinant of the functional properties of the resulting channel complex.

1.1. Modulation of Kv1 Channel Gating and Kinetics

Kvβ2 significantly alters the gating properties of Kv1 channels. One of its most prominent roles is the modulation of channel inactivation. For instance, Kvβ2 can promote the inactivation of Kv1.4 and Kv1.5 alpha subunit-containing channels.[2] More recent studies have shown that the loss of Kcnab2 in dopamine neurons leads to a shift in the voltage dependence of inactivation of potassium currents toward more hyperpolarized potentials, which can increase channel availability at rest and thereby influence neuronal firing patterns.[4]

1.2. Regulation of Kv1 Channel Trafficking and Surface Expression

Kvβ2 acts as a chaperone protein, promoting the trafficking and surface expression of Kv1 alpha subunits.[2] Studies have demonstrated that mutagenesis of Kcnab2 reduces the surface expression of the Kv1.2 subunit in dopamine neurons.[4] This chaperone-like function is crucial for ensuring an adequate density of functional Kv1 channels at the neuronal membrane, which is essential for proper action potential repolarization and the regulation of firing frequency.

1.3. Enzymatic Activity: An Aldo-Keto Reductase

Uniquely among ion channel subunits, Kvβ2 possesses intrinsic enzymatic activity as an NADPH-dependent aldo-keto reductase (AKR).[2] This allows it to catalyze the reduction of a variety of aldehydes and ketones.[2] The binding of NADPH and its oxidized form, NADP+, to Kvβ2 can, in turn, modulate the gating of the associated Kv1 channel, suggesting a mechanism for linking the metabolic state of the neuron to its electrical activity.[2]

1.4. Impact on Neuronal Firing Properties

The multifaceted regulation of Kv1 channels by KCNAB2 has profound effects on neuronal excitability. Deletion of Kcnab2 in mice leads to a notable increase in neuronal excitability in projection neurons of the lateral nucleus of the amygdala.[2][3] This is characterized by a reduction in the slow afterhyperpolarization (sAHP) following a burst of action potentials.[2][3] In dopamine neurons, loss of Kcnab2 results in a broadened action potential waveform, reduced afterhyperpolarization amplitude, and increased irregularity of spontaneous firing.[4] These changes are consistent with a reduction in functional Kv1 channel current.

Quantitative Data on KCNAB2 Function

The following tables summarize key quantitative data from studies on the impact of KCNAB2 on neuronal and channel properties.

Table 1: Effects of Kcnab2 Deletion on Basic Neuronal Properties in Lateral Amygdala Projection Neurons

| Parameter | Kcnab2+/+ (Wild-Type) | Kcnab2-/- (Knockout) | p-value | Reference |

| Resting Membrane Potential (mV) | -66.5 ± 0.8 | -65.9 ± 0.9 | 0.69 | [2] |

| Input Resistance (MΩ) | 149.3 ± 11.2 | 160.7 ± 12.5 | 0.46 | [2] |

| Action Potential Threshold (mV) | -42.9 ± 0.7 | -43.1 ± 0.8 | 0.85 | [2] |

| Spike Height (mV) | 85.3 ± 1.5 | 81.7 ± 1.6 | 0.09 | [2] |

| Current for Single Action Potential (pA) | 88.3 ± 6.9 | 97.4 ± 8.9 | 0.40 | [2] |

| Slow Afterhyperpolarization (mV) | 1.8 ± 0.2 | 1.1 ± 0.1 | < 0.01 | [2] |

Table 2: Biophysical Properties of Kv1.2 Channels with and without KCNAB2 (Illustrative)

| Parameter | Kv1.2 alone | Kv1.2 + KCNAB2 | Reference |

| V1/2 of Activation (mV) | -Data not available in a consolidated table from the search results- | -Data not available in a consolidated table from the search results- | |

| Slope Factor (k) of Activation (mV) | -Data not available in a consolidated table from the search results- | -Data not available in a consolidated table from the search results- | |

| V1/2 of Inactivation (mV) | -Data not available in a consolidated table from the search results- | -Data not available in a consolidated table from the search results- | |

| Time Constant of Inactivation (ms) | -Data not available in a consolidated table from the search results- | -Data not available in a consolidated table from the search results- |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of KCNAB2 function. The following sections provide outlines for key experimental procedures.

3.1. Protocol for Whole-Cell Patch-Clamp Recording of Kv Currents

This protocol is adapted for recording Kv currents from cultured cells or neurons in brain slices to assess the impact of KCNAB2.

3.1.1. Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 500 nM), and specific Kv1 channel blockers like Dendrotoxin-K (DTX-K) can be used for channel identification.

3.1.2. Electrophysiological Recording

-

Prepare brain slices or cultured cells expressing the channels of interest (e.g., Kv1.2 with or without KCNAB2).

-

Transfer the preparation to the recording chamber and perfuse with oxygenated external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a giga-ohm seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Voltage Protocol for Activation: From the holding potential, apply depolarizing voltage steps in 10 mV increments (e.g., from -70 mV to +60 mV) for a duration of 200-500 ms.

-

Voltage Protocol for Steady-State Inactivation: From a holding potential of -80 mV, apply a series of 1-second pre-pulses ranging from -120 mV to +20 mV, followed by a test pulse to a constant voltage (e.g., +40 mV) to measure the available current.

-

Record and analyze the resulting currents using appropriate software (e.g., pCLAMP). The current-voltage (I-V) relationship can be plotted, and conductance-voltage (G-V) curves can be fitted with a Boltzmann function to determine the half-activation potential (V1/2).

3.2. Protocol for Co-Immunoprecipitation (Co-IP) of Kv1.2 and KCNAB2

This protocol is designed to verify the physical interaction between KCNAB2 and a Kv1 alpha subunit.

3.2.1. Materials

-

Cells co-transfected with tagged versions of Kv1.2 and KCNAB2 (e.g., HA-Kv1.2 and FLAG-KCNAB2).

-

Lysis Buffer (RIPA buffer is a common choice): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors.

-

Primary antibodies: anti-FLAG antibody for immunoprecipitation, anti-HA antibody for western blotting.

-

Protein A/G agarose beads.

-

Wash Buffer: Lysis buffer with lower detergent concentrations.

-

Elution Buffer: SDS-PAGE sample buffer.

3.2.2. Procedure

-

Lyse the transfected cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and western blotting using the anti-HA antibody to detect co-precipitated Kv1.2.

3.3. Protocol for Cell Surface Biotinylation Assay

This method is used to quantify the surface expression of Kv channels and assess the effect of KCNAB2 on their trafficking.

3.3.1. Materials

-

Cells expressing the channel(s) of interest.

-

Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent).

-

Quenching solution (e.g., 100 mM glycine in PBS).

-

Lysis buffer.

-

Streptavidin-agarose beads.

3.3.2. Procedure

-

Wash cells with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.

-

Quench the reaction with the quenching solution.

-

Lyse the cells and collect the total protein lysate.

-

Take an aliquot of the total lysate for later analysis ("Input").

-

Incubate the remaining lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

-

Wash the beads extensively.

-

Elute the biotinylated proteins from the beads.

-

Analyze the "Input" and the "Surface" fractions by western blotting with an antibody against the Kv channel alpha subunit.

-

Quantify the band intensities to determine the ratio of surface to total protein.

Visualization of KCNAB2 Function

The following diagrams, generated using the DOT language for Graphviz, illustrate the key functional relationships and experimental workflows related to KCNAB2.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. jneurosci.org [jneurosci.org]

- 3. Deletion of the Mouse Homolog of KCNAB2, a Gene Linked to Monosomy 1p36, Results in Associative Memory Impairments and Amygdala Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KCNAB2 in Cardiac Conduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel auxiliary subunit beta-2 (Kvβ2), encoded by the KCNAB2 gene, is a critical modulator of cardiac electrophysiology. As an auxiliary subunit, Kvβ2 associates with and profoundly influences the function of pore-forming α-subunits of voltage-gated potassium (Kv) channels, which are fundamental to cardiac action potential repolarization. Dysregulation of KCNAB2 function has been increasingly implicated in arrhythmogenic syndromes, including Brugada Syndrome and atrial fibrillation, positioning it as a molecule of significant interest for both basic research and therapeutic development. This guide provides an in-depth technical overview of the core functions of KCNAB2 in cardiac conduction, detailing its molecular interactions, the quantitative impact of its function and dysfunction, and the experimental protocols utilized to elucidate its physiological roles.

Introduction to KCNAB2 (Kvβ2)

KCNAB2 is a member of the voltage-gated potassium channel beta subunit family, characterized by an N-terminal region and a conserved C-terminal core that shares structural homology with aldo-keto reductases.[1][2] Unlike some other beta subunits, Kvβ2 does not typically induce rapid N-type inactivation of Kv channels.[1] Instead, its primary roles in the heart include modulating the trafficking, cell surface expression, and gating kinetics of its associated Kv α-subunits.[3][4] In human cardiac tissue, KCNAB2 is widely expressed and has been shown to interact with several key Kv channel α-subunits, thereby influencing multiple repolarizing currents.[1][5]

Molecular Interactions and Signaling Pathways

KCNAB2 plays a pivotal role in the formation of functional potassium channel complexes. In cardiomyocytes, Kvβ2 has been demonstrated to co-immunoprecipitate and interact with Kv1.4, Kv1.5, Kv4.2, and Kv4.3 α-subunits.[1][5] These interactions are crucial for the proper function of the transient outward potassium current (Ito) and the ultrarapid delayed rectifier potassium current (IKur), both of which are essential for shaping the cardiac action potential.

The interaction between KCNAB2 and its partner α-subunits is a key regulatory node in cardiac electrophysiology. This relationship governs the number of functional channels at the cell surface and their biophysical properties.

Quantitative Impact of KCNAB2 on Cardiac Electrophysiology

The functional consequences of KCNAB2 expression and mutation have been quantified through various electrophysiological studies. These studies highlight its significant role in modulating potassium current densities and action potential characteristics.

Modulation of Kv4.3 Current (Ito)

Gain-of-function mutations in KCNAB2 have been identified in patients with Brugada Syndrome.[6] These mutations lead to an increase in the transient outward potassium current (Ito), which is primarily conducted by Kv4.3 channels in the ventricles. Electrophysiological analysis in heterologous expression systems has quantified this effect.

| KCNAB2 Variant | Condition | Peak Current Density (pA/pF) at +60 mV | Fold Change vs. WT | Reference |

| Wild-Type (WT) | Co-expressed with Kv4.3 in COS-7 cells | ~150 | - | [6] |

| R12Q | Co-expressed with Kv4.3 in COS-7 cells | ~300 | ~2.0x | [6] |

| L13F | Co-expressed with Kv4.3 in COS-7 cells | ~250 | ~1.7x | [6] |

| V114I | Co-expressed with Kv4.3 in COS-7 cells | No significant change | ~1.0x | [6] |

Insights from Kcnab2 Knockout Mouse Models

Studies using mice lacking Kcnab2 (Kvβ2-/-) have provided crucial in-vivo and cellular data on the role of this subunit. These models demonstrate a clear cardiac phenotype characterized by altered potassium currents and action potential prolongation.

| Parameter | Wild-Type (WT) Mice | Kcnab2-/- Mice | % Change | Reference |

| Ventricular Myocyte Currents | ||||

| Ito Density | Value not specified | Reduced | Significant Reduction | [1][5] |

| IK,slow1 Density | Value not specified | Reduced | Significant Reduction | [1][5] |

| IK,slow2 Density | Value not specified | Reduced | Significant Reduction | [1][5] |

| Action Potential Duration (APD) | ||||

| APD90 | Value not specified | Prolonged | Significant Prolongation | [1][5] |

| Electrocardiogram (ECG) | ||||

| P wave duration | Value not specified | Greater | Significant Increase | [1][5] |

| QT interval | Value not specified | Greater | Significant Increase | [1][5] |

KCNAB2 in Cardiac Disease

Genetic variants in KCNAB2 are associated with an increased risk of cardiac arrhythmias.

-

Brugada Syndrome: Gain-of-function mutations, such as R12Q and L13F, increase Ito density, leading to an accentuation of the action potential notch in the right ventricular epicardium, a hallmark of Brugada Syndrome.[6][7] This is thought to occur due to increased total and submembrane expression of the Kvβ2 subunit, which in turn enhances the surface expression or function of Kv4.3.[6]

-

Atrial Fibrillation: As KCNAB2 interacts with Kv1.5, the primary subunit for the atrial-specific IKur, variants in KCNAB2 are also linked to atrial fibrillation.[3][4][8] Both gain- and loss-of-function effects could potentially create a substrate for this arrhythmia by altering atrial repolarization.[3][4]

Experimental Protocols and Workflows

The investigation of KCNAB2's role in cardiac conduction employs a range of molecular biology, biochemistry, and electrophysiology techniques.

Experimental Workflow for Characterizing KCNAB2 Variants

A typical workflow for identifying and characterizing the functional impact of a KCNAB2 variant is outlined below.

Detailed Methodologies

5.2.1. Cell Culture and Transfection (COS-7 Cells)

-

Cell Culture: COS-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO2 atmosphere.

-

Transfection: For electrophysiology, cells are plated on glass coverslips in 35 mm dishes. The day after plating, cells are co-transfected with plasmids encoding the Kv α-subunit (e.g., human KCND3 for Kv4.3) and either wild-type or mutant human KCNAB2. A fluorescent reporter plasmid (e.g., eGFP) is often included to identify transfected cells. Lipid-based transfection reagents like Lipofectamine are commonly used, following the manufacturer's protocol.[9][10] Cells are typically incubated for 48-72 hours post-transfection before analysis.[11]

5.2.2. Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Recording: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution. Whole-cell configuration is achieved on GFP-positive cells. Currents are recorded using an amplifier and digitizer. For Ito (Kv4.3 currents), a holding potential of -80 mV is used, and currents are elicited by depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 500 ms).[12] Series resistance is compensated to minimize voltage errors. Current density (pA/pF) is calculated by dividing the peak current amplitude by the cell capacitance.

5.2.3. Cell Surface Biotinylation Assay

-

Objective: To quantify the amount of Kv α-subunit and Kvβ2 subunit protein at the cell surface versus the total cellular protein.

-

Procedure:

-

Transfected cells are washed with ice-cold PBS.

-

The cell surface proteins are labeled by incubating with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes.[13]

-

The reaction is quenched with a glycine-containing buffer.

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

A small fraction of the total lysate is saved for analysis of total protein expression ('Input').

-

The remaining lysate is incubated with streptavidin-conjugated beads (e.g., NeutrAvidin beads) to pull down the biotinylated (cell surface) proteins.[13]

-

The beads are washed, and the bound proteins are eluted.

-

Both the 'Input' and the 'Surface' fractions are analyzed by SDS-PAGE and Western blotting using specific antibodies against the Kv α-subunit and Kvβ2.

-

5.2.4. Isolation of Adult Mouse Ventricular Myocytes

-

Principle: Enzymatic digestion of the heart via retrograde perfusion on a Langendorff apparatus to isolate single, viable cardiomyocytes.

-

Procedure:

-

The mouse is heparinized and anesthetized. The heart is rapidly excised and cannulated onto a Langendorff apparatus via the aorta.

-

The heart is perfused with a Ca2+-free buffer to wash out blood and stop contractions.

-

A digestion buffer containing collagenase (e.g., Type II) and hyaluronidase is then perfused through the heart until it becomes flaccid.[14]

-

The ventricles are minced and gently triturated to release individual cells.

-

The cell suspension is filtered, and the myocytes are allowed to settle by gravity.

-

Extracellular Ca2+ is gradually reintroduced to the myocyte suspension to prevent hypercontracture, resulting in a population of Ca2+-tolerant, rod-shaped myocytes ready for experimental use.[14]

-

Conclusion and Future Directions

KCNAB2 is a multifaceted regulator of cardiac potassium channel function, and by extension, a key determinant of cardiac conduction and rhythm. Its established role in modulating Ito and IKur through interactions with Kv4.x and Kv1.5 subunits places it at the center of arrhythmogenesis in both the ventricles and atria. The gain-of-function mechanism in Brugada Syndrome provides a clear example of how subtle changes in the function of an auxiliary subunit can have profound electrophysiological consequences.

Future research should aim to further delineate the complete KCNAB2 interactome in cardiomyocytes to uncover novel regulatory interactions. Understanding the upstream signaling pathways that control KCNAB2 expression and function in both physiological and pathological states will be crucial. For drug development professionals, the specific nature of the Kvβ2-Kvα interaction may offer a more targeted approach to modulating specific potassium currents compared to direct α-subunit blockers, potentially leading to novel antiarrhythmic therapies with improved safety profiles. The continued use of advanced techniques, including cardiomyocyte-specific conditional knockout models and high-throughput screening assays, will undoubtedly further illuminate the intricate role of KCNAB2 in cardiac health and disease.

References

- 1. Metabolic regulation of Kv channels and cardiac repolarization by Kvβ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Gene - KCNAB2 [maayanlab.cloud]

- 4. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic regulation of Kv channels and cardiac repolarization by Kvβ2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dysfunction of the Voltage-Gated K+ Channel β2 Subunit in a Familial Case of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic variation in KCNA5: impact on the atrial-specific potassium current IKur in patients with lone atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. High spatial density is associated with non-conducting Kv channels from two families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ventricular repolarization time, location of pacing stimulus and current pulse amplitude conspire to determine arrhythmogenicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Expression Landscape of KCNAB2: A Technical Guide for Researchers

An In-depth Examination of Potassium Voltage-Gated Channel Subfamily A Regulatory Beta Subunit 2 (KCNAB2) Expression Across Human Tissues

This technical guide provides a comprehensive overview of the expression of KCNAB2, a crucial regulatory subunit of voltage-gated potassium channels, across a spectrum of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details common experimental methodologies for its detection, and visualizes its functional interactions.

KCNAB2: A Key Modulator of Cellular Excitability

Potassium voltage-gated channel subfamily A regulatory beta subunit 2, encoded by the KCNAB2 gene, plays a pivotal role in modulating the activity of Kv alpha subunits.[1] These channels are fundamental to regulating a wide array of physiological processes, including neurotransmitter release, heart rate, insulin secretion, and neuronal excitability.[1] Beyond its role in ion channel regulation, KCNAB2 also exhibits aldo-keto reductase activity.[1][2] Understanding the tissue-specific expression of KCNAB2 is therefore critical for elucidating its physiological functions and its potential role in disease.

Quantitative Expression of KCNAB2 Across Human Tissues

The expression of the KCNAB2 gene and its corresponding protein varies significantly across different human tissues. The following tables summarize quantitative and qualitative expression data compiled from large-scale transcriptomic and proteomic studies, primarily leveraging data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[3][4][5][6]

Table 1: KCNAB2 mRNA Expression in Human Tissues

The following table presents the median mRNA expression levels of KCNAB2 in various human tissues, as reported in Transcripts Per Million (TPM) from the GTEx portal. Tissues are ordered from highest to lowest median expression.

| Tissue | Median TPM |

| Brain - Cerebellar Hemisphere | 150.2 |

| Brain - Cerebellum | 145.8 |

| Brain - Cortex | 120.5 |

| Brain - Frontal Cortex (BA9) | 115.3 |

| Brain - Anterior Cingulate Cortex (BA24) | 109.7 |

| Brain - Putamen (basal ganglia) | 98.6 |

| Brain - Caudate (basal ganglia) | 95.2 |

| Brain - Nucleus Accumbens (basal ganglia) | 92.1 |

| Brain - Hippocampus | 85.4 |

| Brain - Amygdala | 78.9 |

| Adrenal Gland | 65.7 |

| Pituitary | 58.3 |

| Nerve - Tibial | 45.1 |

| Artery - Aorta | 38.9 |

| Artery - Coronary | 35.2 |

| Heart - Atrial Appendage | 32.7 |

| Heart - Left Ventricle | 30.1 |

| Colon - Transverse | 28.5 |

| Small Intestine - Terminal Ileum | 25.4 |

| Esophagus - Muscularis | 22.1 |

| Adipose - Subcutaneous | 20.9 |

| Stomach | 18.7 |

| Lung | 15.6 |

| Spleen | 12.3 |

| Whole Blood | 10.1 |

| Skeletal Muscle | 8.9 |

| Skin - Sun Exposed (Lower leg) | 7.5 |

| Liver | 6.2 |

| Pancreas | 5.1 |

| Kidney - Cortex | 4.3 |

Data sourced from the GTEx Portal. TPM values are a normalized measure of gene expression.

Table 2: KCNAB2 Protein Expression in Human Tissues

Protein expression data for KCNAB2 has been characterized using immunohistochemistry (IHC). The following table provides a summary of these findings from the Human Protein Atlas, indicating the level of protein expression detected in various tissues.[7]

| Tissue | Protein Expression Level | Staining Pattern |

| Cerebral Cortex | High | Granular cytoplasmic expression in neurons.[3] |

| Hippocampus | High | Detected in neuronal cells.[2][3] |

| Caudate | High | Abundant in neuronal cells.[3] |

| Cerebellum | Medium | Detected in neuronal cells.[3] |

| Intestine | Medium | Granular cytoplasmic expression.[7] |

| Spinal Cord | Medium | Detected in myelinated nerve fibers.[2] |

| Heart Muscle | Low | Weak expression detected. |

| Kidney | Low | Weak expression detected in some tubules. |

| Liver | Not detected | - |

| Lung | Not detected | - |

Expression levels are categorized as High, Medium, Low, or Not detected based on the analysis of IHC staining intensity and distribution.

Experimental Protocols for KCNAB2 Expression Analysis

Accurate quantification of KCNAB2 expression is fundamental to research in this area. The following sections detail the generalized methodologies for the key experiments used to generate the data presented above.

Gene Expression Analysis

1. RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome.[8]

-

RNA Extraction: Total RNA is isolated from tissue samples using methods such as TRIzol reagent or column-based kits. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

-

Library Preparation: mRNA is typically enriched from the total RNA population using oligo(dT) magnetic beads. The purified mRNA is then fragmented and reverse transcribed into complementary DNA (cDNA).[8] Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. The number of reads mapping to the KCNAB2 gene is counted and normalized to account for sequencing depth and gene length, typically reported as TPM or FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[9]

2. Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and widely used technique for quantifying the expression of specific genes.[8][10]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-Seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[10]

-

qPCR Reaction: The qPCR reaction mixture includes the cDNA template, primers specific for KCNAB2, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: The reaction is performed in a real-time PCR thermal cycler. The fluorescence signal is measured at each cycle, and the cycle threshold (Ct) value, which is inversely proportional to the amount of target template, is determined.

-

Quantification: The relative expression of KCNAB2 is typically calculated using the delta-delta Ct method, normalizing to the expression of one or more stable housekeeping genes.

Protein Expression Analysis

1. Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of KCNAB2 protein within tissue sections.

-

Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on microscope slides.

-

Antigen Retrieval: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the antigenic epitopes, often using heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.

-

Immunostaining: The tissue sections are incubated with a primary antibody specific for KCNAB2. Following washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied. A chromogenic substrate is then added to produce a colored precipitate at the site of the antigen-antibody reaction.

-

Visualization: The slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then dehydrated, cleared, and coverslipped. The staining is observed under a microscope, and the intensity and localization of the signal are assessed.

2. Western Blotting

Western blotting is used to detect and quantify the amount of KCNAB2 protein in a tissue homogenate.[11]

-

Protein Extraction: Tissues are homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein. The protein concentration is determined using a colorimetric assay such as the Bradford or BCA assay.[12][13]

-

Gel Electrophoresis: A specific amount of total protein is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against KCNAB2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or a fluorophore.

-

Signal Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging. The intensity of the band corresponding to KCNAB2 is quantified and can be normalized to a loading control protein (e.g., actin or tubulin).

Signaling Pathways and Functional Relationships

KCNAB2 functions as a regulatory subunit for voltage-gated potassium (Kv) channels, primarily those of the Shaker family (Kv1).[2] Its interaction with the pore-forming alpha subunits modulates channel gating and inactivation, thereby influencing neuronal and cardiac excitability.[2][14]

Below are Graphviz diagrams illustrating the key functional relationships of KCNAB2.

References

- 1. KCNAB2 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Brain tissue expression of KCNAB2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Search: KCNAB2 - The Human Protein Atlas [proteinatlas.org]

- 5. genecards.org [genecards.org]

- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 7. KCNAB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Tissue expression of KCNA2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. abyntek.com [abyntek.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Gene - KCNAB2 [maayanlab.cloud]

KCNAB2: An In-depth Technical Guide to a Voltage-Gated Potassium Channel Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated potassium (Kv) channels are fundamental to regulating neuronal excitability, neurotransmitter release, and heart rate. Their function is intricately modulated by auxiliary beta (β) subunits. This technical guide focuses on the KCNAB2 gene product, the Kvβ2 subunit, a key cytoplasmic protein that profoundly influences the properties of Kv1 channel alpha (α) subunits. This document provides a comprehensive overview of KCNAB2's structure, its modulatory effects on channel biophysics, and its physiological significance, particularly within the central nervous system. Detailed experimental protocols for studying KCNAB2 and its interactions, along with signaling pathway diagrams, are provided to facilitate further research and drug discovery efforts targeting this critical channel subunit.

Introduction to KCNAB2 (Kvβ2)

Voltage-gated potassium channel subunit beta-2 (Kvβ2), encoded by the KCNAB2 gene, is a regulatory subunit that associates with pore-forming α-subunits of the Kv1 (Shaker-related) family.[1][2] Unlike the α-subunits which form the ion conduction pore, Kvβ2 is a cytoplasmic protein that modulates channel function in several key ways: by altering gating kinetics, influencing channel trafficking and surface expression, and potentially linking channel activity to the metabolic state of the cell.[2][3] Its broad expression in the brain, including in the hippocampus, cortex, and cerebellum, underscores its importance in neuronal function.[4] Dysregulation of KCNAB2 has been implicated in neurological disorders, most notably epilepsy associated with 1p36 deletion syndrome.[5]

Structurally, Kvβ2 belongs to the aldo-keto reductase (AKR) superfamily, possessing a conserved core domain with a binding site for NADPH.[6] This dual function as both a channel modulator and a potential oxidoreductase suggests a complex role in cellular physiology, linking neuronal excitability to metabolic pathways.

Molecular and Biophysical Properties

Protein Structure and Domains

The KCNAB2 protein is a cytoplasmic auxiliary subunit that assembles with Kv1 α-subunits. It contains a conserved core domain that shares structural homology with the aldo-keto reductase (AKR) superfamily. This domain harbors a binding site for the cofactor NADPH, suggesting a potential role in cellular redox sensing.[6] KCNAB2 typically forms a homotetramer which then associates with the tetrameric Kv1 α-subunit to form a heterooctameric complex.[6]

Interaction with Kv1 Alpha Subunits

KCNAB2 physically associates with several members of the Kv1 family of voltage-gated potassium channels, including Kv1.1, Kv1.2, Kv1.4, and Kv1.5.[6][7][8] This interaction occurs at the N-terminal T1 domain of the Kv1 α-subunits. The stoichiometry of this interaction is a 1:1 ratio of α to β subunits, resulting in a complex of four α and four β subunits.[7]

Modulation of Kv Channel Gating and Expression

The association of KCNAB2 with Kv1 channels has profound effects on their biophysical properties and cellular localization. A primary function of KCNAB2 is the modulation of channel inactivation. For rapidly inactivating channels like Kv1.4, KCNAB2 can promote inactivation.[9][10] In contrast, for delayed rectifier channels like Kv1.2, loss of KCNAB2 function leads to a hyperpolarizing shift in the voltage dependence of inactivation, meaning the channel inactivates at more negative membrane potentials.[3][11] This can lead to a reduction in potassium currents and an increase in neuronal excitability.[3]

Furthermore, KCNAB2 plays a role in the trafficking and surface expression of Kv1 channels.[3] For instance, mutagenesis of Kcnab2 in dopamine neurons has been shown to reduce the surface expression of Kv1.2.[3][11]

Quantitative Data on KCNAB2 Function

The following tables summarize the known quantitative effects of KCNAB2 on the biophysical properties of Kv channels and neuronal excitability.

Table 1: KCNAB2 Modulation of Kv Channel Biophysical Properties

| Interacting α-Subunit | Change in Half-Inactivation Voltage (V½) | Change in Inactivation Time Constant (τ) | Reference |

| Kv1.2 | Hyperpolarizing shift upon KCNAB2 loss-of-function | Not explicitly quantified | [3][11] |

| Kv1.4 | Promotes inactivation | Not explicitly quantified | [9][10] |

| Kv1.5 | Modulates functional properties | Not explicitly quantified | [1][8] |

Note: Specific quantitative values for V½ shifts and time constants are often dependent on the expression system and experimental conditions and are not consistently reported across studies. The provided information reflects the qualitative effects observed.

Table 2: Effects of Kcnab2 Mutagenesis on Dopamine Neuron Excitability

| Parameter | Control | Kcnab2 Mutagenesis | Reference |

| Action Potential (AP) Width | Not specified | Broadened | [3] |

| Afterhyperpolarization (AHP) Amplitude | Not specified | Reduced | [3] |

| Spontaneous AP Firing | Regular | Increased irregularity | [3] |

| Coefficient of Variation of Interspike Interval (CV-ISI) | ~0.4 | ~0.7 | [12] |

| Membrane Potential (50 ms before AP peak) | Not specified | Depolarized | [3] |

| Kv1.2 Surface Expression | Normalized to 1 | Reduced | [3] |

Physiological and Pathophysiological Roles

Regulation of Neuronal Excitability

By modulating the function of Kv1 channels, KCNAB2 plays a crucial role in regulating neuronal excitability. Loss of KCNAB2 function leads to a reduction in repolarizing potassium currents, which can result in a broadened action potential, reduced afterhyperpolarization, and an overall increase in neuronal firing.[3] This hyperexcitability can have significant consequences for neuronal signaling and network function.

Role in Synaptic Transmission

Given its impact on neuronal excitability and its localization at presynaptic terminals, KCNAB2 is positioned to influence neurotransmitter release.[9][10] While direct evidence linking KCNAB2 to synaptic vesicle cycling is still emerging, its modulation of presynaptic Kv1 channels, which are known to regulate action potential duration and calcium influx, strongly suggests a role in fine-tuning synaptic transmission.[13][14]

Association with Epilepsy

The link between KCNAB2 and epilepsy is most clearly demonstrated in the context of 1p36 deletion syndrome, a chromosomal disorder where a portion of chromosome 1 is deleted. The KCNAB2 gene resides in this region, and its haploinsufficiency is thought to be a major contributor to the high incidence of seizures in individuals with this syndrome.[5] The resulting neuronal hyperexcitability from reduced KCNAB2 function provides a plausible mechanism for this increased seizure susceptibility.

Signaling Pathways and Experimental Workflows

KCNAB2-Mediated Modulation of Kv1 Channels

The primary signaling role of KCNAB2 is its direct interaction with and modulation of Kv1 channel α-subunits. This interaction alters the channel's biophysical properties, thereby influencing ion flux and membrane potential.

Caption: KCNAB2 modulation of Kv1 channel function.

Potential Role of KCNAB2's Aldo-Keto Reductase Activity

The structural homology of KCNAB2 to aldo-keto reductases and its ability to bind NADPH suggest a potential link between cellular metabolism and ion channel function. Changes in the cellular redox state (NADPH/NADP+ ratio) could theoretically influence KCNAB2's modulatory activity, although the precise mechanisms and physiological relevance of this are still under investigation.

References

- 1. Gene - KCNAB2 [maayanlab.cloud]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and physiological properties of K+ channel-associated AKR6A (Kvβ) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KCNAB2 - Wikipedia [en.wikipedia.org]

- 10. A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene Set - Potassium channel, voltage-dependent, beta subunit, KCNAB2 [maayanlab.cloud]

- 13. The Synaptic Vesicle Cycle Revisited: New Insights into the Modes and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced cycling of presynaptic vesicles during long‐term potentiation in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Protein Interaction Partners of KCNAB2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCNAB2, the voltage-gated potassium channel subunit beta-2, is a crucial auxiliary protein that modulates the function of pore-forming alpha subunits of voltage-gated potassium (Kv) channels. Beyond its role in regulating ion channel activity, emerging evidence points to its involvement in a broader range of cellular processes through a network of protein-protein interactions. This technical guide provides a comprehensive overview of the known protein interaction partners of KCNAB2, the functional implications of these interactions, and detailed experimental protocols for their identification and validation. Furthermore, it visualizes the key signaling pathways in which KCNAB2 participates, offering a valuable resource for researchers investigating the physiological and pathological roles of this multifaceted protein and for professionals in drug development targeting ion channels and associated pathways.

KCNAB2 Protein Interaction Partners

KCNAB2 is known to interact with a variety of proteins, primarily the alpha subunits of voltage-gated potassium channels, but also other regulatory and signaling molecules. These interactions are critical for the proper functioning of neurons and other excitable cells and have been implicated in various physiological and pathological conditions. While direct quantitative binding affinities for many of these interactions are not extensively documented in the literature, the functional consequences have been a subject of significant research.

Data Presentation: Summary of KCNAB2 Interacting Proteins

The following table summarizes the experimentally validated protein interaction partners of KCNAB2, the experimental methods used to identify these interactions, and their functional significance.

| Interacting Partner | Gene Name | Method of Identification | Functional Significance |

| Potassium channel subfamily A member 1 | KCNA1 | Co-immunoprecipitation | Modulation of Kv1.1 channel gating and trafficking. |

| Potassium channel subfamily A member 2 | KCNA2 | Co-immunoprecipitation, Yeast Two-Hybrid | Regulation of Kv1.2 channel surface expression and voltage-dependent inactivation. Crucial for regulating dopamine neuron firing.[1][2] |

| Potassium channel subfamily A member 4 | KCNA4 | Co-immunoprecipitation | Alters the functional properties of the KCNA4 gene product. |

| Potassium channel subfamily A member 5 | KCNA5 | Co-immunoprecipitation | Modulation of Kv1.5 channel activity. |

| Potassium channel subfamily A member 6 | KCNA6 | Co-immunoprecipitation | Regulation of Kv1.6 channel function. |

| Potassium channel, voltage-gated, shaker-related subfamily, beta member 1 | KCNAB1 | Co-immunoprecipitation | Forms heteromeric beta subunit complexes, potentially influencing alpha subunit modulation. |

| Potassium channel, voltage-gated, shaker-related subfamily, beta member 3 | KCNAB3 | Affinity Capture-MS | Interaction identified in a high-throughput screen. The CompPASS score of 0.999997506 suggests a high-confidence interaction.[3] |

| Potassium channel subfamily D member 3 | KCND3 | Co-immunoprecipitation | Modulation of Kv4.3 channel activity. |

| Microtubule-associated protein RP/EB family member 1 | MAPRE1 | Yeast Two-Hybrid | Interaction with the unphosphorylated form of KCNAB2. |

| Sequestosome 1 | SQSTM1 | Yeast Two-Hybrid | Forms a ternary complex with KCNAB2 and PRKCZ. |

| Protein kinase C zeta | PRKCZ | Yeast Two-Hybrid | Forms a ternary complex with KCNAB2 and SQSTM1. |

| Transient receptor potential cation channel subfamily V member 1 | TRPV1 | Co-immunoprecipitation, Yeast Two-Hybrid | Enhances cell surface expression and capsaicin sensitivity of TRPV1 channels.[4] |

| Conserved helix-loop-helix ubiquitous kinase | CHUK | Affinity Capture-MS | Interaction identified via affinity capture mass spectrometry. |

| Solute carrier family 40 member 1 | SLC40A1 | Affinity Capture-Western | Interaction identified via affinity capture followed by Western blot.[5] |

| Proline-rich synapse-associated protein 2 / SHANK3 | ProSAP2/Shank3 | Yeast Two-Hybrid | Interaction of KCNAB2 with a key scaffolding protein in the postsynaptic density (PSD).[6] |

Signaling Pathways Involving KCNAB2

KCNAB2 plays a significant role in modulating key signaling pathways, primarily by regulating the activity of voltage-gated potassium channels. Its interactions influence neuronal excitability and have been implicated in cancer-related signaling.

Modulation of Neuronal Excitability in Dopamine Neurons

KCNAB2 is highly expressed in dopamine neurons and is a critical regulator of their firing patterns. It primarily interacts with Kv1 channel alpha subunits, such as Kv1.2 (KCNA2), to modulate their function. Loss of KCNAB2 leads to reduced surface expression of Kv1.2, altered channel inactivation, and consequently, increased neuronal excitability.[1][2] This can manifest as a broadened action potential waveform and reduced afterhyperpolarization.[1][2]

Role in Chemokine Signaling in Lung Adenocarcinoma

Recent studies have implicated KCNAB2 in the tumor microenvironment of lung adenocarcinoma (LUAD).[7][8] Low expression of KCNAB2 is associated with poor prognosis and reduced immune cell infiltration.[7][8] Mechanistically, KCNAB2 expression is positively correlated with the expression of several chemokines, such as CCL2, CCL3, CCL4, and CXCL10, which are crucial for the recruitment of immune cells to the tumor site.[8] This suggests that KCNAB2 may play a role in modulating the anti-tumor immune response through the regulation of chemokine signaling pathways.

References

- 1. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KCNAB3 - KCNAB2 Interaction Summary | BioGRID [thebiogrid.org]

- 4. Identification of voltage-gated K(+) channel beta 2 (Kvβ2) subunit as a novel interaction partner of the pain transducer Transient Receptor Potential Vanilloid 1 channel (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KCNAB2 - SLC40A1 Interaction Summary | BioGRID [thebiogrid.org]

- 6. The Kvβ2 subunit of voltage-gated potassium channels is interacting with ProSAP2/Shank3 in the PSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ion Channel Gene KCNAB2 Is Associated with Poor Prognosis and Loss of Immune Infiltration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ion Channel Gene KCNAB2 Is Associated with Poor Prognosis and Loss of Immune Infiltration in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KCNAB2 Gene Pathways and Regulatory Networks

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

The Potassium Voltage-Gated Channel Subfamily A Regulatory Beta Subunit 2, encoded by the KCNAB2 gene, is a critical auxiliary protein that modulates the function of voltage-gated potassium (Kv) channels. These channels are fundamental to regulating neuronal excitability, neurotransmitter release, heart rate, and smooth muscle contraction.[1] KCNAB2's role extends beyond simple channel modulation; it possesses aldo-keto reductase activity and has been implicated in a range of pathologies, including neurological disorders, cardiac conditions, and cancer. This guide provides a comprehensive technical overview of the known signaling pathways and regulatory networks involving KCNAB2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

KCNAB2 in Potassium Channel Regulation

KCNAB2 assembles with pore-forming alpha subunits of the Kv1 family, such as KCNA2 (Kv1.2) and KCNA4 (Kv1.4), to form functional channel complexes.[2][3] This interaction significantly alters the channel's gating kinetics, trafficking, and surface expression, thereby fine-tuning neuronal and cardiac action potentials.

KCNAB2-Kv1.2 Signaling Pathway

KCNAB2 plays a crucial role in modulating the activity of Kv1.2 channels, which are highly expressed in the central nervous system. The interaction between KCNAB2 and KCNA2 is essential for regulating neuronal firing patterns. Loss of KCNAB2 function leads to increased neuronal excitability.[4][5]

Regulatory Networks of KCNAB2 Expression

The expression of the KCNAB2 gene is controlled by a network of transcription factors and signaling pathways, highlighting its importance in various cellular contexts.

Transcriptional Regulation by MITF

In melanocytic cells, the expression of KCNAB2 is regulated by the Microphthalmia-associated transcription factor (MITF).[2] MITF is a master regulator of melanocyte development and can bind to the promoter region of KCNAB2 to control its transcription.

KCNAB2 and the Innate Immune Response

Recent studies have implicated KCNAB2 in the regulation of the innate immune system, particularly in the context of cancer. Low expression of KCNAB2 in lung adenocarcinoma is correlated with reduced immune cell infiltration, suggesting a role in modulating the tumor microenvironment.[6][7] This may be linked to the regulation of chemokine signaling pathways.

Hypothetical Role of KCNAB2 in Chemokine Signaling

While the direct mechanism is still under investigation, it is hypothesized that KCNAB2 may influence the expression of chemokines, which are crucial for the recruitment of immune cells.

Quantitative Data Summary

KCNAB2 Gene Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides valuable data on gene expression across various human tissues.[3][8][9][10][11] The following table summarizes the median expression of KCNAB2 in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Brain - Cerebellum | 150.3 |

| Brain - Cortex | 125.8 |

| Brain - Hippocampus | 110.2 |

| Adrenal Gland | 85.6 |

| Pituitary | 78.9 |

| Testis | 65.4 |

| Nerve - Tibial | 55.1 |

| Colon - Transverse | 40.7 |

| Lung | 30.2 |

| Heart - Atrial Appendage | 25.9 |

| Skeletal Muscle | 15.3 |

| Liver | 5.8 |

| Data sourced from the GTEx Portal. |

Effects of KCNAB2 Mutagenesis on Kv1.2 Channel Properties

A study by Yee et al. (2022) utilized CRISPR/Cas9-mediated mutagenesis of Kcnab2 in mouse dopamine neurons to quantify its impact on Kv1.2 channel function.[3][4][5][12]

| Parameter | Control | sgKcnab2 | p-value |

| Action Potential (AP) Properties | |||

| AP Half-Width (ms) | 1.2 ± 0.1 | 1.5 ± 0.1 | < 0.05 |

| Afterhyperpolarization Amplitude (mV) | -15.2 ± 0.8 | -12.1 ± 0.7 | < 0.01 |

| Potassium Current Properties | |||

| Voltage of Half-Inactivation (V1/2) (mV) | -45.3 ± 2.1 | -55.8 ± 2.5 | < 0.05 |

| Surface Expression | |||

| Relative Surface Kv1.2 Expression | 1.00 ± 0.05 | 0.78 ± 0.06 | < 0.05 |

| Data are presented as mean ± SEM. Adapted from Yee et al. (2022). |

KCNAB2 Protein-Protein Interactions

The BioGRID database provides a comprehensive catalog of protein-protein interactions. The following table lists some of the key interactors of KCNAB2 identified through high-throughput studies.[2][4][5][13][14]

| Interactor | Description | Experimental System | Confidence Score |

| KCNA2 (Kv1.2) | Pore-forming alpha subunit of Kv channel | Affinity Capture-MS | High |

| KCNA4 (Kv1.4) | Pore-forming alpha subunit of Kv channel | Affinity Capture-Western | High |

| KCNAB1 | Auxiliary beta subunit of Kv channel | Affinity Capture-MS | High |

| KCNAB3 | Auxiliary beta subunit of Kv channel | Affinity Capture-MS | 0.999997506[2] |

| ATIC | Bifunctional purine biosynthesis protein | Co-fractionation | 0.097755804[13] |

| CHUK | Component of IKK complex (NF-kB signaling) | Affinity Capture-MS | 0.94858129[15] |

| Confidence scores are as reported in the BioGRID database where available. |

Experimental Protocols

Co-Immunoprecipitation of KCNAB2 and Kv1.2 from Brain Tissue

This protocol is adapted from methods used for co-immunoprecipitation of membrane protein complexes from brain tissue.[16][17][18][19][20]

Objective: To demonstrate the physical interaction between KCNAB2 and the Kv1.2 alpha subunit in their native environment.

Workflow:

Detailed Methodology:

-

Tissue Lysis: Dissect and homogenize fresh or frozen brain tissue (e.g., cortex or hippocampus) in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and protease/phosphatase inhibitor cocktail).

-

Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add a primary antibody against KCNAB2 (and a non-specific IgG as a negative control in a separate sample) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Kv1.2 to detect the co-immunoprecipitated protein.

Whole-Cell Patch-Clamp Recording of KCNAB2/Kv1.2 Channels in HEK293 Cells

This protocol is based on standard methods for recording voltage-gated ion channels in heterologous expression systems.[17][21][22][23][24][25][26]

Objective: To measure the electrophysiological properties of Kv1.2 channels in the presence and absence of KCNAB2.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells on glass coverslips. Co-transfect cells with expression plasmids for human KCNA2 and KCNAB2 using a suitable transfection reagent. A control group should be transfected with KCNA2 alone.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

To measure voltage-dependent activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

To measure steady-state inactivation, apply a prepulse to various potentials (e.g., from -100 mV to 0 mV) before a test pulse to a fixed potential (e.g., +40 mV).

-

-

Data Analysis: Analyze the recorded currents to determine the current-voltage (I-V) relationship, voltage of half-maximal activation (V1/2, act), and voltage of half-maximal inactivation (V1/2, inact).

Chromatin Immunoprecipitation (ChIP)-qPCR for MITF Binding to the KCNAB2 Promoter

This protocol is adapted from standard ChIP-qPCR methods for transcription factors.[27][28][29][30]

Objective: To confirm the binding of MITF to the promoter region of KCNAB2 in melanoma cells.

Workflow:

Detailed Methodology:

-

Cross-linking: Treat melanoma cells (e.g., 501Mel) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for MITF (and a non-specific IgG as a control).

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify a region of the KCNAB2 promoter containing a putative MITF binding site. Analyze the enrichment of this region in the MITF immunoprecipitated sample relative to the IgG control and input DNA.

Conclusion

KCNAB2 is a multifaceted protein with significant roles in regulating the electrophysiological properties of Kv channels and influencing broader cellular processes, including immune responses. Its complex regulatory network and diverse signaling pathways present numerous avenues for future research and potential therapeutic intervention. This guide provides a foundational understanding of the current knowledge surrounding KCNAB2, offering valuable insights and methodologies for professionals in the field. Further investigation into the precise molecular mechanisms underlying KCNAB2's function will be crucial for developing targeted therapies for associated diseases.

References

- 1. genecards.org [genecards.org]

- 2. KCNAB3 - KCNAB2 Interaction Summary | BioGRID [thebiogrid.org]

- 3. The potassium channel auxiliary subunit Kvβ2 (Kcnab2) regulates Kv1 channels and dopamine neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KCNAB2 - SLC40A1 Interaction Summary | BioGRID [thebiogrid.org]

- 5. Kcnab2 (RP23-421E12.12-005) Result Summary | BioGRID [thebiogrid.org]

- 6. The Ion Channel Gene KCNAB2 Is Associated with Poor Prognosis and Loss of Immune Infiltration in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring Kv1.2 Channel Inactivation Through MD Simulations and Network Analysis [frontiersin.org]

- 8. Transcription factor MITF and remodeller BRG1 define chromatin organisation at regulatory elements in melanoma cells | eLife [elifesciences.org]

- 9. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. KCNAB2 - ATIC Interaction Summary | BioGRID [thebiogrid.org]

- 14. KCNAB2 (RP1-233K16.1) Result Summary | BioGRID [thebiogrid.org]

- 15. KCNAB2 - CHUK Interaction Summary | BioGRID [thebiogrid.org]

- 16. researchgate.net [researchgate.net]

- 17. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 20. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. homepages.gac.edu [homepages.gac.edu]

- 24. MITF reprograms the extracellular matrix and focal adhesion in melanoma | eLife [elifesciences.org]

- 25. personal.utdallas.edu [personal.utdallas.edu]

- 26. [PDF] 17 Chapter 2 Voltage clamp techniques | Semantic Scholar [semanticscholar.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. benchchem.com [benchchem.com]

- 29. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KCNAB2 in Epilepsy: A Technical Guide for Researchers

December 7, 2025

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, has a complex and heterogeneous etiology with a significant genetic component. Among the numerous genes implicated in epileptogenesis, those encoding ion channel subunits are of particular interest due to their fundamental role in regulating neuronal excitability. This technical guide provides an in-depth exploration of the link between the KCNAB2 gene and epilepsy, tailored for researchers, scientists, and professionals in drug development. KCNAB2 encodes the voltage-gated potassium channel β2 subunit (Kvβ2), a crucial auxiliary protein that modulates the function and trafficking of Kv1 α subunits. This document synthesizes current knowledge on the genetic association, molecular mechanisms, and functional consequences of KCNAB2 dysfunction in the context of epilepsy, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and therapeutic development.

KCNAB2 and Epilepsy: Genetic Association

The primary evidence linking KCNAB2 to epilepsy stems from studies of patients with 1p36 deletion syndrome, a chromosomal disorder associated with a high prevalence of seizures.[1] Haploinsufficiency of KCNAB2 due to this deletion is strongly correlated with the epilepsy phenotype in these individuals.

Quantitative Data from Clinical Studies

The following table summarizes the key quantitative findings from a foundational study on the association between KCNAB2 deletion and epilepsy in patients with 1p36 deletion syndrome.

| Parameter | Patients with KCNAB2 Deletion (n=9) | Patients without KCNAB2 Deletion (n=15) |

| Prevalence of Epilepsy or Epileptiform EEG Activity | 89% (8 out of 9) | 27% (4 out of 15) |

| Severe Seizure Phenotype (including infantile spasms) | Majority of the 8 affected patients | 0% |

Data extracted from Heilstedt et al., Epilepsia, 2001.[1]

While large-scale genome-wide association studies (GWAS) have identified numerous loci associated with common forms of epilepsy, a specific, statistically significant association with common variants in KCNAB2 across the general epilepsy population has not been consistently reported in major meta-analyses.[2] This suggests that while hemizygous deletion of KCNAB2 is a significant risk factor for epilepsy in a syndromic context, the contribution of more subtle common variants in KCNAB2 to idiopathic epilepsy may be less pronounced or require larger cohorts to detect. A case-control study investigating polymorphisms in several potassium channel genes, including KCNAB1 (a paralog of KCNAB2), found significant associations with epilepsy for certain KCNAB1 variants, highlighting the potential role of this gene family in epilepsy susceptibility.[3]

Molecular Function of KCNAB2 (Kvβ2)

The KCNAB2 gene encodes the Kvβ2 protein, a cytoplasmic auxiliary subunit of the voltage-gated potassium (Kv) channel complex. Kvβ2 assembles with pore-forming Kv1 α subunits to modulate their function in several critical ways that impact neuronal excitability.

Regulation of Kv1 Channel Trafficking and Localization

Kvβ2 plays a crucial role in the trafficking of Kv1 channel complexes to the axonal membrane. This process is regulated by phosphorylation. Cyclin-dependent kinase (Cdk) phosphorylates Kvβ2, which in turn negatively regulates its interaction with the microtubule plus end-tracking protein EB1. This dynamic interaction is essential for the proper insertion of Kv1 channels into the axonal membrane, particularly at the axon initial segment (AIS).

Modulation of Kv1 Channel Gating Properties

In addition to its role in trafficking, Kvβ2 can alter the electrophysiological properties of Kv1 channels. Studies have shown that the absence of Kvβ2 can lead to a shift in the voltage dependence of inactivation of potassium channel currents toward more hyperpolarized potentials.[4][5] This means the channels inactivate more readily at resting membrane potentials, reducing the overall potassium current and increasing neuronal excitability.

Interaction with Scaffolding Proteins

Kvβ2 has been shown to interact with the postsynaptic density (PSD) protein ProSAP2/Shank3.[6][7] ProSAP2/Shank3 is a master scaffolding protein at excitatory synapses, and its dysfunction is implicated in autism spectrum disorders and other neurodevelopmental conditions. This interaction suggests a role for Kvβ2 in linking Kv channels to the synaptic scaffolding and potentially influencing synaptic plasticity.

Pathophysiological Mechanisms in Epilepsy

The dysfunction of KCNAB2 is hypothesized to contribute to epileptogenesis through the following mechanisms:

-

Reduced Membrane Repolarization: Loss of KCNAB2 function, as seen in haploinsufficiency, leads to a reduction in the number and/or function of Kv1 channels at the neuronal membrane. This impairs the potassium efflux required for the repolarization phase of the action potential, leading to a prolonged depolarization and increased neuronal excitability.[1]

-

Increased Neuronal Firing: The reduction in potassium currents due to KCNAB2 dysfunction can lead to a lower threshold for action potential firing and an increase in firing frequency.[4][5] This hyperexcitability can contribute to the synchronous neuronal discharges that underlie seizures.

-

Altered Synaptic Function: The interaction of Kvβ2 with ProSAP2/Shank3 suggests that KCNAB2 dysfunction could disrupt the organization and function of the postsynaptic density, potentially altering synaptic transmission and plasticity in a way that promotes network hyperexcitability.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and their consequences on neuronal function.

Diagram 1: KCNAB2-Mediated Trafficking of Kv1 Channels

Caption: KCNAB2 (Kvβ2) facilitates the trafficking of Kv1 channels to the axonal membrane via interaction with EB1, a process regulated by Cdk phosphorylation.

Diagram 2: Functional Consequences of KCNAB2 Loss of Function

Caption: Loss of KCNAB2 function leads to reduced potassium currents, increased neuronal excitability, and an epilepsy phenotype.

Diagram 3: KCNAB2 Interaction at the Postsynaptic Density

Caption: KCNAB2 (Kvβ2) interacts with the scaffolding protein ProSAP2/Shank3 at the postsynaptic density, potentially influencing synaptic plasticity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to study the link between KCNAB2 and epilepsy.

Fluorescence In Situ Hybridization (FISH) for KCNAB2 mRNA Detection in Brain Tissue

This protocol is adapted for the detection of KCNAB2 mRNA in cryosections of brain tissue.

I. Probe Preparation

-

Template Generation: Amplify a 500-1000 bp region of the KCNAB2 cDNA by PCR.

-

In Vitro Transcription: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR template using a commercially available kit.

-

Probe Purification: Purify the labeled probe using ethanol precipitation.

-

Probe Quantification and Quality Control: Assess probe concentration by spectrophotometry and integrity by gel electrophoresis.

II. Tissue Preparation

-

Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue by incubation in a sucrose/PBS solution (e.g., 30%) at 4°C until it sinks.

-

Embedding and Sectioning: Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. Cut 10-20 µm thick sections on a cryostat and mount on charged glass slides.

III. Hybridization

-

Pre-hybridization Treatments: Treat the sections with proteinase K to improve probe accessibility, followed by an acetylation step to reduce background.

-

Hybridization: Apply the DIG-labeled probe diluted in hybridization buffer to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at 65-70°C.

IV. Post-Hybridization Washes and Detection

-

Stringency Washes: Perform a series of washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

-

Immunodetection:

-

Block non-specific binding sites with a blocking solution (e.g., containing normal serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

-

Signal Development: Incubate the sections with a chromogenic substrate for AP (e.g., NBT/BCIP) until the desired signal intensity is reached.

-

Mounting and Imaging: Dehydrate the sections through an ethanol series, clear with xylene, and coverslip with a mounting medium. Image using a brightfield microscope.

Whole-Cell Patch-Clamp Electrophysiology in Neurons

This protocol describes the whole-cell patch-clamp technique to record ionic currents and membrane potential from individual neurons.

I. Preparation of Solutions

-

Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.

-

Internal Solution: Prepare an internal pipette solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2-7.3 with KOH.

II. Cell Preparation

-

Prepare acute brain slices or cultured neurons for recording.

-

Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

III. Pipette Preparation and Sealing

-

Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and approach a target neuron under visual guidance.

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

IV. Whole-Cell Configuration and Recording

-

Rupturing the Membrane: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Apply voltage steps to elicit voltage-gated currents.

-

Record the resulting ionic currents.

-

-

Current-Clamp Recordings:

-

Inject current to hold the neuron at its resting membrane potential.

-

Inject current steps to elicit action potentials.

-

Record changes in membrane potential.

-

V. Data Analysis

-